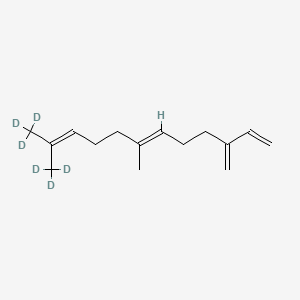

(E)-|A-Farnesene-d6

Beschreibung

Significance of Isotopic Labeling in Advanced Chemical Research

Isotopic labeling is a powerful technique in which an atom in a molecule is replaced by one of its isotopes, which has the same number of protons but a different number of neutrons. studysmarter.co.uk This substitution, while minimally altering the molecule's chemical properties, imparts a detectable difference in mass. youtube.com Stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), are non-radioactive and widely used for their safety and utility in long-term studies. studysmarter.co.uksymeres.com

The primary utility of isotopic labeling lies in its application as a tracer to elucidate complex biological and chemical processes. creative-proteomics.com By incorporating isotopes, researchers can track the journey of molecules through metabolic pathways, determine the mechanisms of chemical reactions, and quantify molecular interactions with high precision. studysmarter.co.ukmusechem.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can easily distinguish between the labeled (heavy) and unlabeled (light) compounds, providing unparalleled insights into dynamic systems. youtube.comcernobioscience.com

Deuterium labeling, the replacement of a hydrogen atom with a deuterium atom, is particularly significant. clearsynth.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can slow down reactions where C-H bond cleavage is the rate-determining step, a phenomenon known as the Kinetic Isotope Effect (KIE). symeres.comnih.gov The KIE is a valuable tool for studying reaction mechanisms. symeres.com Furthermore, in pharmaceutical research, this effect can be exploited to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. acs.orgnih.gov Deuterated compounds are also invaluable as internal standards for quantitative analysis using mass spectrometry, as they behave almost identically to the non-labeled analyte during sample preparation and chromatography but are clearly distinguishable in the mass spectrometer. acs.org

Overview of (E)-β-Farnesene as a Key Sesquiterpene Scaffold in Chemical and Biological Systems

Sesquiterpenes are a class of terpenes composed of three isoprene (B109036) units, giving them a 15-carbon skeleton (C15). taylorandfrancis.comwikipedia.org These compounds are abundant in nature, particularly in higher plants, and exhibit a vast diversity of structures, including linear, cyclic, and polycyclic arrangements. taylorandfrancis.comwikipedia.org They play crucial roles in plant defense against herbivores and pathogens and are often responsible for the characteristic fragrances of essential oils. aromahut.com

(E)-β-Farnesene (also known as trans-β-farnesene) is an acyclic sesquiterpene that holds significant importance in various biological contexts. acs.orgnih.gov It is a well-documented insect alarm pheromone, most notably for aphids. nih.govnih.govwikipedia.org When attacked by a predator, aphids release (E)-β-farnesene to warn nearby aphids, causing them to cease feeding and disperse. wikipedia.org Interestingly, some plants have evolved to emit (E)-β-farnesene when infested with aphids, which serves to attract the natural predators of those aphids, a phenomenon known as tritrophic interaction. nih.govannualreviews.org Beyond its role in chemical ecology, (E)-β-farnesene and its derivatives are being explored for broad commercial applications, including as precursors for biofuels, polymers, and specialty chemicals in the fragrance and flavor industries. nih.govnih.govamyris.com

Rationale for Deuterium Labeling of (E)-β-Farnesene in Academic Inquiry

The synthesis of (E)-β-Farnesene-d6, a deuterated version of (E)-β-farnesene, is driven by specific research needs that leverage the unique properties of deuterium. medchemexpress.com The primary rationale for its use in academic and industrial research is its application as an internal standard for quantitative analysis. When studying the biosynthesis of (E)-β-farnesene in plants or microorganisms, or when monitoring its presence in environmental samples, precise quantification is essential. By adding a known amount of (E)-β-Farnesene-d6 to a sample, researchers can use mass spectrometry to accurately determine the concentration of the natural, non-deuterated compound, correcting for any sample loss during extraction and analysis. acs.org

Another key reason for deuterating (E)-β-farnesene is to study its metabolic fate and environmental degradation pathways. By exposing an organism or system to the deuterated compound, scientists can track the molecule and identify the various metabolites that are formed without ambiguity from endogenous compounds. acs.orgnih.gov Such studies are crucial for understanding how insects process this pheromone or how it breaks down in soil or water. The KIE can also be used to investigate the enzymatic mechanisms involved in its biosynthesis or degradation. nih.gov For example, if a C-H bond is broken during a key metabolic step, the deuterated version will react more slowly, providing evidence for that specific mechanistic pathway. nih.gov

Interactive Data Table 1: Physicochemical Properties of (E)-β-Farnesene and its Deuterated Analog

This table provides a comparison of the key physicochemical properties of natural (E)-β-Farnesene and its hexadeuterated analog, (E)-β-Farnesene-d6. The difference in molecular weight is fundamental to their differentiation in mass spectrometry.

| Property | (E)-β-Farnesene | (E)-β-Farnesene-d6 |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₁₈D₆ |

| Molecular Weight ( g/mol ) | 204.35 | 210.40 |

| Exact Mass (Da) | 204.1878 | 210.2254 |

| Isotopic Label | None | Deuterium (D) |

| Primary Application of Label | N/A | Internal standard for MS |

Interactive Data Table 2: Hypothetical Metabolic Stability Study

This table presents hypothetical research data from an in-vitro experiment measuring the degradation of (E)-β-Farnesene and (E)-β-Farnesene-d6 by an insect enzyme extract over time. The slower degradation of the deuterated compound illustrates the Kinetic Isotope Effect (KIE).

| Time (minutes) | % (E)-β-Farnesene Remaining | % (E)-β-Farnesene-d6 Remaining |

| 0 | 100 | 100 |

| 10 | 78 | 88 |

| 20 | 55 | 75 |

| 30 | 31 | 61 |

| 60 | 5 | 35 |

Structure

3D Structure

Eigenschaften

Molekularformel |

C15H24 |

|---|---|

Molekulargewicht |

210.39 g/mol |

IUPAC-Name |

(6E)-12,12,12-trideuterio-7-methyl-3-methylidene-11-(trideuteriomethyl)dodeca-1,6,10-triene |

InChI |

InChI=1S/C15H24/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,1,4,7-8,10-11H2,2-3,5H3/b15-12+/i2D3,3D3 |

InChI-Schlüssel |

JSNRRGGBADWTMC-PBPWFUBNSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C(=CCC/C(=C/CCC(=C)C=C)/C)C([2H])([2H])[2H] |

Kanonische SMILES |

CC(=CCCC(=CCCC(=C)C=C)C)C |

Herkunft des Produkts |

United States |

Advanced Analytical Applications of E β Farnesene D6 in Research

Role as an Internal Standard in Quantitative Analytical Chemistry

In quantitative analysis, the goal is to determine the exact amount of a substance (analyte) in a sample. An internal standard (IS) is a known amount of a compound, distinct from the analyte, added to samples to aid in this quantification. scioninstruments.com Stable isotope-labeled (SIL) compounds like (E)-β-farnesene-d6 are considered the "gold standard" for internal standards in mass spectrometry-based methods. researchgate.netscispace.com They are added at a constant concentration to all standards and unknown samples, and the response of the target analyte is measured relative to the response of the IS. scioninstruments.com

Absolute quantification determines the precise concentration of an analyte in a sample. biognosys.com This is often achieved by creating a calibration curve. To do this, a series of standard solutions containing known concentrations of the analyte are prepared. clearsynth.com A constant, known amount of the internal standard, such as (E)-β-farnesene-d6, is added to each of these standards and to the unknown samples. mdpi.com

The samples are then analyzed, and a calibration curve is generated by plotting the ratio of the analyte's signal to the internal standard's signal against the known concentrations of the analyte in the standards. mdpi.com This ratio, rather than the absolute signal of the analyte, is used for quantification. This approach is crucial because it corrects for variations that can occur during sample preparation and analysis. scioninstruments.com Once a reliable calibration curve is established (typically with a high correlation coefficient, R², close to 1), the concentration of the analyte in the unknown samples can be accurately determined by measuring its signal ratio to the internal standard and interpolating from the curve. d-nb.info

For example, in the quantification of various compounds in complex samples like plasma or plant extracts, a deuterated internal standard is used to construct a calibration curve, enabling the accurate determination of analyte concentrations. jeol.comresearchgate.net

Table 1: Example Calibration Curve Data for Analyte X using a Deuterated Internal Standard

| Analyte X Concentration (ng/mL) | Analyte X Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1 | 10,500 | 100,000 | 0.105 |

| 5 | 52,000 | 102,000 | 0.510 |

| 10 | 103,000 | 99,000 | 1.040 |

| 25 | 255,000 | 101,000 | 2.525 |

| 50 | 510,000 | 100,500 | 5.075 |

This table is illustrative and does not represent actual data for (E)-β-Farnesene-d6.

Complex samples, such as biological fluids or environmental extracts, contain many components other than the analyte of interest. researchgate.net This "matrix" can interfere with the analysis, particularly in mass spectrometry. researchgate.net Matrix effects occur when co-eluting compounds from the sample either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. waters.com

A key advantage of using a stable isotope-labeled internal standard like (E)-β-farnesene-d6 is its ability to compensate for these matrix effects. clearsynth.comwaters.com Because the deuterated standard is chemically and physically almost identical to the analyte, it is affected by the matrix in a very similar way. researchgate.netnih.gov Any suppression or enhancement of the signal will affect both the analyte and the internal standard to a similar degree. waters.com By using the ratio of the analyte signal to the internal standard signal, these variations are normalized, leading to more accurate and reliable quantitative results. scioninstruments.com However, it's important to note that slight differences in chromatographic retention times between the analyte and its deuterated standard, caused by the deuterium (B1214612) isotope effect, can sometimes lead to differential matrix effects. researchgate.netmyadlm.org

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose. sysrevpharm.org Key parameters assessed during validation include precision, accuracy, and robustness. irjmets.comslideshare.net

Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. researchgate.net It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). d-nb.info The use of an internal standard like (E)-β-farnesene-d6 significantly improves precision by correcting for random errors that may occur during the analytical process. scioninstruments.com

Accuracy is the closeness of the test results obtained by the method to the true value. researchgate.net It is often assessed by analyzing samples with known concentrations (spiked samples) and calculating the percent recovery. ich.org Because deuterated internal standards correct for systematic errors like matrix effects and extraction losses, they are crucial for achieving high accuracy. clearsynth.comhpst.cz

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, mobile phase composition). slideshare.net Testing robustness demonstrates the reliability of the method during normal usage.

Table 2: Illustrative Method Validation Data

| Validation Parameter | Acceptance Criteria | Result with (E)-β-Farnesene-d6 as IS |

|---|---|---|

| Precision (RSD%) | ||

| Intra-day (n=6) | < 15% | 4.5% |

| Inter-day (n=18) | < 15% | 7.8% |

| Accuracy (% Recovery) | ||

| Low QC (5 ng/mL) | 85-115% | 98.2% |

| Mid QC (50 ng/mL) | 85-115% | 101.5% |

| High QC (100 ng/mL) | 85-115% | 99.7% |

| Robustness | No significant impact on results | Method passed |

This table is illustrative. QC refers to Quality Control samples.

Chromatographic and Mass Spectrometric Techniques for Deuterated Farnesene (B8742651) Analysis

The analysis of (E)-β-farnesene and its deuterated standard is typically performed using chromatographic techniques coupled with mass spectrometry, which separates compounds and then detects them based on their mass-to-charge ratio.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile and semi-volatile compounds like farnesene. gsconlinepress.com In GC, the sample is vaporized and separated into its components as it passes through a capillary column. psu.edu The separated components then enter the mass spectrometer, where they are ionized and detected.

When analyzing samples containing both (E)-β-farnesene and (E)-β-farnesene-d6, GC-MS can distinguish between the two based on their mass difference. researchgate.netacs.org The deuterated standard will have a higher mass, resulting in a distinct signal in the mass spectrum. capes.gov.br This allows for precise isotope ratio analysis, which is fundamental to the isotope dilution method for quantification. mdpi.comresearchgate.net GC-MS has been used to analyze deuterated farnesene formed during biosynthetic studies, confirming the incorporation of deuterium into the molecule. researchgate.net

Table 3: Typical GC-MS Parameters for Sesquiterpene Analysis

| Parameter | Setting |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp | 250 °C |

| Oven Program | Start at 60 °C, ramp to 280 °C at 10 °C/min |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Scan Range | 40-350 m/z |

This table provides typical parameters and may require optimization for specific applications.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another cornerstone technique for quantitative analysis. nih.govlcms.cz It is particularly suited for compounds that are not sufficiently volatile for GC. scispace.com In LC-MS/MS, compounds are first separated by liquid chromatography and then detected by a tandem mass spectrometer. vetdergikafkas.org This detector offers very high selectivity and sensitivity by performing two stages of mass analysis.

For the analysis of (E)-β-farnesene-d6 and its analyte, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is monitored in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the limit of quantification. researchgate.netnih.gov The use of a deuterated internal standard in LC-MS/MS is the preferred approach for quantitative bioanalysis, as it effectively corrects for matrix effects and variations in instrument response. researchgate.neteurl-pesticides.eu

Table 4: Example LC-MS/MS Transitions for Farnesene Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| (E)-β-Farnesene | 205.2 | 93.1 |

This data is illustrative and based on the principles of MS analysis for similar compounds.

High-Resolution Mass Spectrometry (HRMS) and QTOF-MS/MS for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of isotopically labeled compounds like (E)-β-Farnesene-d6. mdpi.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. nih.govmiamioh.edu This capability is crucial for confirming the successful incorporation of the six deuterium atoms into the farnesene structure, as the measured mass will correspond to the calculated exact mass of C₁₅H₁₈D₆.

Quadrupole Time-of-Flight (QTOF) tandem mass spectrometry (MS/MS) is particularly valuable for elucidating fragmentation pathways. nih.govnih.gov In a typical QTOF-MS/MS experiment, the deuterated parent ion ([M+H]⁺) is selected in the first quadrupole, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting fragment ions are analyzed by the high-resolution TOF mass analyzer. nih.gov The fragmentation pattern of (E)-β-Farnesene-d6 is expected to be analogous to its non-deuterated counterpart, but with mass shifts corresponding to the deuterated fragments.

The fragmentation of farnesene isomers is characterized by a series of cleavage and rearrangement reactions. researchgate.net For (E)-β-Farnesene-d6, where the deuterium labels are on the gem-dimethyl group at the terminus of the molecule, the fragmentation pathways would be altered accordingly. The loss of the deuterated isopropyl group or isopropenyl group would result in fragments with specific mass-to-charge ratios (m/z) that confirm the location of the labels. researchgate.netmpg.de Analysis of the MS/MS spectrum allows researchers to piece together the fragmentation cascade, providing definitive structural confirmation. nih.gov

Table 1: Predicted HRMS Fragmentation Data for (E)-β-Farnesene-d6 (Based on common fragmentation patterns for β-farnesene and the specified d6 labeling)

| Fragment Ion | Proposed Structure/Loss | Predicted m/z |

| [M+H]⁺ | Protonated Molecular Ion | 211.25 |

| [M-CD₃]⁺ | Loss of a deuterated methyl group | 193.22 |

| [M-C₃D₆]⁺ | Loss of deuterated propene | 163.17 |

| [C₉H₁₃]⁺ | Cleavage at C6-C7 | 121.10 |

| [C₇H₉]⁺ | Allylic cleavage | 93.07 |

| [C₅H₇]⁺ | Retro-Diels-Alder rearrangement | 67.05 |

Note: This table is predictive and actual fragmentation can vary based on instrumentation and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Labeling Confirmation

¹H NMR (Proton NMR) is the most direct method for confirming the position of deuterium labels. Since deuterium (²H) has a different resonance frequency than protium (B1232500) (¹H), the substitution of a proton with a deuteron (B1233211) results in the disappearance of the corresponding signal in the ¹H NMR spectrum. sigmaaldrich.com In the case of (E)-β-Farnesene-d6, synthesized with deuterium on the terminal gem-dimethyl groups, the characteristic signals for these six protons would be absent from the spectrum. mpg.de The remaining signals in the ¹H NMR spectrum confirm the integrity of the rest of the molecule's structure. mpg.de

Isotopic enrichment can be quantitatively assessed using ¹H NMR. rsc.orgresearchgate.net By integrating the residual proton signals at the labeled positions and comparing them to the integrals of signals from unlabeled positions within the molecule, one can calculate the percentage of deuterium incorporation. rsc.org For higher accuracy, this is often done by comparing the analyte's signal to that of a certified internal standard. researchgate.net

¹³C NMR spectroscopy provides complementary information. The presence of a neighboring deuterium atom causes a small, predictable upfield shift (isotopic shift) in the ¹³C signal of the attached carbon. researchgate.net Furthermore, the coupling between carbon and deuterium (C-D) results in a characteristic splitting pattern (e.g., a triplet for a -CD₃ group), which is different from C-H coupling. These effects provide further confirmation of the location and number of deuterium atoms. researchgate.net

Table 2: Comparison of Key ¹H NMR Signals for (E)-β-Farnesene vs. (E)-β-Farnesene-d6

| Proton Assignment | Approx. Chemical Shift (δ ppm) in (E)-β-Farnesene | Expected Signal in (E)-β-Farnesene-d6 |

| Terminal =C(CH₃)₂ | ~1.60 | Absent |

| Internal =C(CH₃) | ~1.68 | Present |

| Allylic -CH₂- | ~2.00 - 2.20 | Present |

| Vinylic =CH- | ~5.00 - 5.20 | Present |

| Conjugated =CH₂ and =CH- | ~4.90 - 6.40 | Present |

Note: Data is compiled from typical values for farnesene isomers and specific data for the d6 isotopologue. mpg.de

Deuterium NMR (²H NMR) is a powerful technique that directly observes the deuterium nuclei. sigmaaldrich.com While ¹H NMR confirms labeling by the absence of a signal, ²H NMR provides positive confirmation through the presence of a signal. sigmaaldrich.com This method offers a clean spectrum, free from the numerous signals seen in ¹H NMR, showing only the resonances of the incorporated deuterium atoms. sigmaaldrich.com

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR, making signal assignment straightforward. sigmaaldrich.com This allows for the unambiguous verification that deuterium has been incorporated at the intended molecular sites. For (E)-β-Farnesene-d6, a signal would be observed at approximately 1.60 ppm, corresponding to the chemical shift of the terminal gem-dimethyl protons, confirming the success of the site-specific labeling.

Furthermore, ²H NMR can be used for quantitative purposes. Under appropriate experimental conditions, the integral of a ²H NMR signal is directly proportional to the number of deuterium atoms, allowing for the determination of isotopic enrichment levels. sigmaaldrich.com This provides a valuable orthogonal method to mass spectrometry and ¹H NMR for purity assessment.

Table 3: Comparison of Nuclear Properties for Proton vs. Deuteron

| Property | Proton (¹H) | Deuteron (²H or D) |

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number (I) | 1/2 | 1 |

| Magnetogyric Ratio (γ) (rad T⁻¹ s⁻¹) | 26.7519 x 10⁷ | 4.1066 x 10⁷ |

| Resonance Frequency (at 9.4 T) | ~400 MHz | ~61.4 MHz |

Source: Data compiled from reference sigmaaldrich.com.

Quantitative NMR (qNMR) is a primary analytical method for determining the absolute purity or concentration of a substance without needing a specific standard of the analyte itself. acanthusresearch.combwise.krresolvemass.ca The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal. bwise.krmestrelabcn.com This makes it an exceptionally accurate tool for assessing both the chemical and isotopic purity of (E)-β-Farnesene-d6.

The procedure typically involves accurately weighing the (E)-β-Farnesene-d6 sample and a certified internal standard of known high purity (e.g., maleic acid, dimethylformamide) into the same NMR tube. enfanos.comresolvemass.casigmaaldrich.com The internal standard must have at least one sharp, well-resolved signal that does not overlap with any analyte signals. resolvemass.ca A ¹H NMR spectrum is then acquired under specific, optimized conditions that ensure a quantitative response, such as a long relaxation delay (D1) to allow for complete spin-lattice relaxation between scans. resolvemass.ca

By comparing the integrated area of a known number of protons from the analyte with the integrated area of a known number of protons from the internal standard, the precise concentration and molar purity of the analyte can be calculated using a standard equation. acanthusresearch.comnih.gov For isotopic purity assessment of (E)-β-Farnesene-d6, qNMR can be used to quantify the amount of non-deuterated or partially deuterated species by measuring the residual proton signals at the labeled positions relative to the internal standard. This provides a highly accurate and traceable value for isotopic enrichment. bwise.krresearchgate.net

Mechanistic Elucidation of Biosynthetic Pathways Using Deuterium Labeling

Tracing Isoprenoid Precursor Incorporation into Sesquiterpenoids (e.g., Farnesyl Diphosphate (B83284), FDP)

The biosynthesis of sesquiterpenes, a diverse class of C15 isoprenoids, originates from the precursor molecule farnesyl diphosphate (FDP). researchgate.net FDP itself is assembled from two C5 building blocks: isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). boku.ac.at These five-carbon units can be produced through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is predominantly cytosolic, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. researchgate.netnih.gov

The use of deuterium-labeled precursors for these pathways allows for the detailed tracking of carbon flow into FDP and subsequently into sesquiterpenes like (E)-α-farnesene. For example, feeding experiments with deuterium-labeled 1-deoxy-D-xylulose (a precursor for the MEP pathway) or mevalonic acid lactone (a precursor for the MVA pathway) have demonstrated that both pathways can contribute to the biosynthesis of sesquiterpenes in various plant tissues. researchgate.netnih.govnih.gov This indicates a transport of isoprenoid precursors between the plastids and the cytosol, leading to a mixed pool of precursors for sesquiterpene synthesis. researchgate.netnih.govnih.gov

By analyzing the mass spectra of the resulting sesquiterpenes, researchers can determine the extent of deuterium (B1214612) incorporation from each labeled precursor. nih.gov This provides quantitative data on the relative contributions of the MVA and MEP pathways to the FDP pool under different physiological conditions. Such studies have been crucial in understanding the compartmentalization and cross-talk of isoprenoid biosynthesis within the cell. researchgate.netnih.gov For instance, in grape berry exocarp, it was found that precursors from both the MVA and plastidial DOXP/MEP pathways were incorporated into various sesquiterpenes, including isomers of α-farnesene. nih.gov

One innovative approach demonstrated the ability of α-farnesene synthase to assemble α-farnesene not only from FDP but also directly from geranyl diphosphate (GPP) and IPP. researchgate.net This was confirmed by feeding the purified enzyme with deuterated versions of these precursors and analyzing the resulting deuterated α-farnesene. researchgate.net

Table 1: Deuterium Incorporation from Labeled Precursors into Sesquiterpenes in Grape Berries

| Precursor | Variety | Sesquiterpene | Deuterium Incorporation Rate |

|---|---|---|---|

| [5,5-²H₂]-1-deoxy-D-xylulose | Lemberger | Germacrene D | High |

| [5,5-²H₂]-mevalonic acid lactone | Lemberger | Germacrene D | High |

| [5,5-²H₂]-1-deoxy-D-xylulose | Gewürztraminer | (E,E)-β-farnesene | Preferential |

| [5,5-²H₂]-mevalonic acid lactone | Gewürztraminer | (E,E)-β-farnesene | Similar to other sesquiterpenes |

| [5,5-²H₂]-1-deoxy-D-xylulose | Gewürztraminer | (E,Z)-α-farnesene | Preferential |

| [5,5-²H₂]-mevalonic acid lactone | Gewürztraminer | (E,Z)-α-farnesene | Similar to other sesquiterpenes |

| [5,5-²H₂]-1-deoxy-D-xylulose | Gewürztraminer | (E,E)-α-farnesene | Preferential |

Data compiled from studies on grape berry exocarp. nih.gov

Investigating Terpene Synthase Reaction Mechanisms

Terpene synthases are remarkable enzymes that catalyze the conversion of acyclic prenyl diphosphates like FDP into a vast array of cyclic and acyclic terpenes. nih.govmpg.de The use of deuterated substrates such as (E)-α-Farnesene-d6 is pivotal in dissecting the intricate, multi-step reaction mechanisms employed by these enzymes.

The catalytic cycle of a terpene synthase typically begins with the ionization of the diphosphate group from the substrate, generating a highly reactive carbocationic intermediate. nih.govcapes.gov.br This intermediate then undergoes a series of complex transformations, including cyclizations, hydride shifts, and rearrangements, in a so-called reaction cascade. nih.govmpg.de These carbocationic intermediates are transient and difficult to observe directly.

Deuterium labeling provides a means to probe these fleeting intermediates. By strategically placing deuterium atoms on the substrate molecule, researchers can infer the positions of carbocation formation and the pathways of subsequent rearrangements. rsc.org The stability of these carbocationic intermediates is influenced by factors such as hyperconjugation, where adjacent C-H or C-D bonds help to delocalize the positive charge. rsc.orgnih.gov Because C-D bonds are stronger and have a lower zero-point energy than C-H bonds, they are less effective at stabilizing a carbocation through hyperconjugation. nih.gov This can lead to alterations in the product distribution when deuterated substrates are used, providing clues about the reaction mechanism. rsc.org

For example, changes in the product profile of terpene synthases have been observed when incubated with deuterated FDP isomers, indicating an influence on the stability of carbocationic intermediates and the branching points of the reaction cascade. rsc.org

Terpene synthases are known for their ability to control the stereochemistry of their products with high precision. nih.gov Deuterium labeling is a powerful technique for elucidating the stereochemical course of enzyme-catalyzed reactions. boku.ac.atillinois.edu By using stereospecifically labeled substrates, it is possible to track the fate of individual hydrogen atoms during the enzymatic conversion.

For instance, studies on the biosynthesis of germacrene D in grape berries used deuterium-labeled precursors to confirm a cyclization mechanism analogous to that of a known enantioselective germacrene D synthase. researchgate.netnih.govnih.gov The fragmentation pattern of the deuterated germacrene D produced was consistent with the formation of a specific enantiomer. nih.gov This, combined with enantioselective GC-MS analysis, confirmed the exclusive production of (R)-germacrene D. researchgate.netnih.govnih.gov Such experiments are crucial for understanding how the enzyme's active site guides the substrate and intermediates to yield a single stereoisomer from a number of possibilities.

Many terpene synthases are multi-product enzymes, capable of generating a variety of terpenes from a single substrate. mpg.deiomcworld.com Some also exhibit substrate promiscuity, meaning they can accept and convert different prenyl diphosphate substrates, such as GPP and FDP. iomcworld.comnih.govresearchgate.net

Deuterium labeling can be used to investigate the mechanisms underlying this product diversity and substrate flexibility. By comparing the product profiles obtained from natural and deuterated substrates, researchers can identify isotope-sensitive branching points in the reaction cascade that lead to different products. rsc.org For example, maize terpene synthases TPS4 and TPS5 were incubated with various deuterium-labeled isomers of GDP and FDP to study the effects on product distribution. mpg.deiomcworld.com These experiments revealed that the geometry of the substrate's double bond and the presence of deuterium labels could significantly alter the ratio of cyclic to acyclic products. rsc.org

Furthermore, some α-farnesene synthases have been shown to be promiscuous, capable of converting GPP to monoterpenes in addition to their primary activity with FDP. uniprot.orgresearchgate.net Deuterium labeling can help to elucidate the mechanistic similarities and differences in how the enzyme handles these different substrates.

Table 2: Product Distribution from a Promiscuous α-Farnesene Synthase

| Substrate | Product(s) | Relative Activity |

|---|---|---|

| Farnesyl diphosphate (FDP) | (E,E)-α-farnesene and other isomers | High |

This table represents the typical activity of a promiscuous α-farnesene synthase from apple. uniprot.orgresearchgate.net

Determination of Kinetic Isotope Effects (KIEs) in Enzymatic Conversions

The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. faccts.demmcmodinagar.ac.in Measuring KIEs is a powerful tool for determining reaction mechanisms, particularly for identifying the rate-limiting step of a reaction and for probing the structure of the transition state. faccts.demmcmodinagar.ac.in

In the context of terpene biosynthesis, deuterium KIEs (where hydrogen is replaced by deuterium) are frequently measured. rsc.org A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. libretexts.org A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking but still influences the reaction rate, often due to changes in hyperconjugation or steric effects. libretexts.org

The use of deuterated substrates like (E)-α-Farnesene-d6 allows for the determination of KIEs in terpene synthase reactions. rsc.org For example, comparing the reaction rates of a terpene synthase with natural FDP versus a deuterated FDP can reveal whether a C-H bond cleavage is part of the rate-limiting step. rsc.org Large KIE values (typically kH/kD > 2) are indicative of a primary KIE and suggest that C-H bond breaking is a key event in the slowest step of the reaction. mmcmodinagar.ac.in Smaller KIEs can provide information about the structure of the transition state and the stability of carbocationic intermediates. nih.gov

Studies with maize terpene synthases have utilized deuterated substrates to measure KIEs and have found that the geometry of the substrate can influence the magnitude of the KIE. rsc.org These experiments provide detailed insights into the energy landscape of the reaction and the nature of the transition states involved in the complex cyclization cascades.

Table 3: Representative Kinetic Isotope Effects in Terpene Synthase Reactions

| Enzyme System | Substrate | KIE (kH/kD) | Implication |

|---|---|---|---|

| Maize Terpene Synthases (TPS4/TPS5) | Deuterated GDP/FDP isomers | Varies with substrate isomer | Isomerization can be rate-limiting rsc.org |

| H-atom abstraction from methane | Methane/Deuterated methane | ~6.75 | C-H bond breaking is rate-limiting faccts.de |

This table provides examples of KIEs from various systems to illustrate the range and interpretation of these effects.

Elucidating Carbon Allocation and Metabolic Flux in Biological Systems through Isotopic Tracing

Isotopic tracing, using stable isotopes like deuterium and ¹³C, is a powerful technique for studying carbon allocation and metabolic flux in living organisms. plos.orgnih.govcortecnet.com By introducing a labeled compound into a biological system and tracking its incorporation into various metabolites, researchers can map the flow of carbon through metabolic networks and quantify the rates of different pathways.

In the context of isoprenoid biosynthesis, deuterium-labeled precursors can be used to trace the flow of carbon from primary metabolism into the MVA and MEP pathways and ultimately into sesquiterpenes like (E)-α-farnesene. researchgate.netnih.gov These studies can reveal how carbon is partitioned between different biosynthetic pathways and how this partitioning is affected by environmental or developmental cues. plos.org

For example, studies using ¹³CO₂ have shown that under certain conditions, a significant portion of the carbon used for isoprene (B109036) synthesis can come from alternative, slower-turnover carbon sources in addition to recently fixed carbon from photosynthesis. nih.gov This suggests a complex interplay between different carbon pools within the plant. While this specific example focuses on isoprene (a C5 hemiterpene), the principles of isotopic tracing are broadly applicable to understanding the metabolic origins of all isoprenoids, including sesquiterpenes.

By combining deuterium labeling with other isotopic tracers like ¹³C, researchers can perform sophisticated metabolic flux analysis. cortecnet.com This allows for the construction of detailed models of cellular metabolism, providing a quantitative understanding of how cells allocate resources to produce a diverse array of natural products. mdpi.com Such knowledge is not only fundamental to our understanding of plant biology but also has important applications in metabolic engineering and biotechnology, for instance, in efforts to increase the production of valuable terpenes in microbial or plant-based systems. nih.gov

Real-time Analysis of Biogenic Volatile Organic Compound (BVOC) Emissions Using Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS)

Proton Transfer Reaction Time-of-Flight Mass Spectrometry (PTR-TOF-MS) is an analytical technique renowned for its high sensitivity and capability for real-time monitoring of volatile organic compounds (VOCs). tofwerk.com This method is particularly suited for studying the dynamic emission of Biogenic Volatile Organic Compounds (BVOCs) from plants. mdpi.com The core principle of PTR-MS involves soft chemical ionization, where protons are transferred from hydronium ions (H₃O⁺) to the analyte molecules. This process typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation, a key advantage for identifying compounds in a complex mixture. nih.gov

The coupling of PTR with a Time-of-Flight (TOF) mass analyzer provides high mass resolution, enabling the distinction between isobaric compounds (molecules with the same nominal mass but different elemental compositions). tofwerk.comnih.gov When studying BVOC emissions, which often contain a complex blend of isomers and isobars, this capability is crucial. For instance, PTR-TOF-MS can resolve and identify α-farnesene at a mass-to-charge ratio (m/z) of 205.195, corresponding to its protonated ion, C₁₅H₂₅⁺. fmach.it

The use of a deuterated standard like (E)-α-Farnesene-d6 significantly enhances the power of PTR-TOF-MS analysis. By introducing a known quantity of the labeled compound, it can be used as an internal standard for precise quantification. Furthermore, it allows researchers to trace metabolic pathways unambiguously. The mass of (E)-α-Farnesene-d6 is higher than its natural counterpart due to the six deuterium atoms. Consequently, its protonated ion will appear at a distinct, higher m/z value (211.233), eliminating any interference from endogenously produced, unlabeled farnesene (B8742651) or other isomeric C₁₅H₂₄ sesquiterpenes. This clear separation in the mass spectrum allows for the direct observation of the uptake, transport, and enzymatic conversion of the labeled farnesene into other products in real-time.

The table below illustrates the expected m/z values for the protonated parent ion and major fragments of unlabeled (E)-α-farnesene and its d6 isotopologue as they would be detected by PTR-TOF-MS. The fragmentation patterns in PTR-MS are influenced by the instrument's drift tube conditions (E/N ratio). researchgate.netresearchgate.net

Table 1: Comparison of Theoretical Protonated Masses for Unlabeled and Deuterated (E)-α-Farnesene

| Compound Name | Molecular Formula | Ion Formula | Theoretical m/z [M+H]⁺ | Key Fragment Ions (m/z) |

|---|---|---|---|---|

| (E)-α-Farnesene | C₁₅H₂₄ | [C₁₅H₂₅]⁺ | 205.195 | 149.133, 135.117, 121.101, 95.086, 81.070 fmach.it |

Pathways of Homoterpene Formation and Degradation Utilizing Labeled Precursors

Homoterpenes are a class of plant volatiles, often induced by herbivore damage, that have irregular carbon skeletons, such as the C11 compound (3E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and the C16 compound (3E,8E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT). ttu.eduoup.com Their biosynthesis involves the oxidative degradation of regular terpene precursors. nih.gov Isotopic labeling studies have been fundamental in elucidating these pathways.

The formation of the C11 homoterpene DMNT begins with the C15 precursor farnesyl diphosphate (FDP). oup.comnih.gov Research has shown that FDP is first converted into the tertiary sesquiterpene alcohol (E)-nerolidol. This intermediate then undergoes oxidative cleavage to yield DMNT. nih.govresearchgate.net Similarly, the C16 homoterpene TMTT is formed from the C20 precursor geranylgeranyl diphosphate (GGDP) via the intermediate (E,E)-geranyllinalool. oup.com

Feeding experiments using deuterium-labeled precursors have provided direct evidence for this degradation pathway. When deuterated (E)-nerolidol was supplied to various plant species, the subsequent emission of deuterated DMNT was observed, confirming that (E)-nerolidol is a direct intermediate in the biosynthetic pathway. nih.govresearchgate.net Because both (E)-α-farnesene and (E)-nerolidol are derived from the same precursor, FDP, labeling studies with deuterated farnesene can also provide insights into the flux and regulation of this biosynthetic branch point. researchgate.netsysbio.se For instance, feeding plants with labeled (E)-α-farnesene could help determine if it can be converted back to the FDP pool or otherwise influence the production of other sesquiterpenes and homoterpenes.

The table below summarizes key findings from labeling experiments aimed at understanding homoterpene biosynthesis.

Table 2: Summary of Labeling Experiments for Homoterpene Biosynthesis

| Labeled Precursor | Plant/System | Key Finding | Reference(s) |

|---|---|---|---|

| Deuterated (E)-Nerolidol | Maize (Zea mays), various dicots | Was directly converted to DMNT, confirming its role as the immediate precursor. | nih.gov, researchgate.net |

| ¹³CO₂ | Cotton (Gossypium hirsutum) | Demonstrated the de novo synthesis of homoterpenes (DMNT, TMTT) and (E,E)-α-farnesene upon insect damage. | ttu.edu |

These studies highlight the critical role of labeled compounds, including isotopologues of (E)-α-farnesene, in confirming reaction sequences and understanding the regulation of complex metabolic networks like homoterpene formation.

Ecological and Biological Research Applications of Deuterated Farnesene Analogues As Tools

Unraveling Volatile Organic Compound (VOC) Dynamics in Plant-Environment Interactions

The study of volatile organic compounds (VOCs) released by plants is fundamental to understanding their interactions with the surrounding environment, including communication with other plants and insects. However, the accurate measurement of these ephemeral compounds is fraught with challenges, such as their tendency to be lost through adsorption to surfaces or chemical reactions within measurement systems. (E)-β-Farnesene-d6 provides a powerful solution to these analytical hurdles.

Precision in Dynamic Chamber Systems: Calibration and Correction for Compound Losses

Dynamic chamber systems are widely used to measure the release of VOCs from plants. A significant challenge in using these systems is the potential for underestimation of emission rates due to the adsorptive and reactive losses of volatile compounds on chamber surfaces. copernicus.orgcopernicus.org Recent research has demonstrated the efficacy of using deuterated sesquiterpenes as surrogates to trace and correct for these losses. copernicus.orgcopernicus.org

A study by Zeng et al. (2025) highlighted the use of deuterated surrogates, such as β-caryophyllene-d2, to quantify the adsorptive and reactive losses of various sesquiterpenes within a dynamic chamber system. copernicus.orgcopernicus.org This research established that deuterated analogues exhibit nearly identical adsorption and reaction behaviors to their non-deuterated counterparts. copernicus.orgcopernicus.org This principle is directly applicable to (E)-β-Farnesene-d6. By introducing a known quantity of (E)-β-Farnesene-d6 into a dynamic chamber, researchers can accurately quantify its recovery rate. This rate can then be used to correct for the losses of naturally emitted (E)-β-farnesene, leading to more precise and reliable measurements of its emission from plants.

The following table summarizes the key findings from the study by Zeng et al. (2025), which, while not directly using (E)-β-Farnesene-d6, provides the foundational methodology for its application.

| Parameter Investigated | Key Finding | Implication for (E)-β-Farnesene-d6 Use |

| Adsorptive Losses | Significantly influenced by compound concentration and ambient temperature. copernicus.orgcopernicus.org | (E)-β-Farnesene-d6 can be used to calibrate for these variable losses under different experimental conditions. |

| Reactive Losses (with Ozone) | Exhibited substantial species-specific variability. copernicus.orgcopernicus.org | The reactivity of (E)-β-Farnesene-d6 would closely mimic that of native (E)-β-farnesene, allowing for accurate correction of losses due to ozonolysis. |

| Humidity Effects | Negligible impact on adsorptive losses. copernicus.org | Simplifies the calibration process as humidity does not need to be a primary variable for correction when using (E)-β-Farnesene-d6. |

By employing (E)-β-Farnesene-d6 as an internal standard, scientists can significantly improve the accuracy of VOC emission data from dynamic chamber systems, paving the way for a more nuanced understanding of plant-environment interactions.

Decoding Plant-Insect Dialogues: Semiochemical Emission Studies

(E)-β-farnesene is a well-known semiochemical, a chemical substance that carries a message, playing a crucial role in the interactions between plants and insects. plantprotection.plmdpi.com It can act as an alarm pheromone for aphids and a kairomone for their predators. plantprotection.pl Investigating the precise quantities and timing of its release is vital for understanding these intricate ecological relationships.

The use of (E)-β-Farnesene-d6 as an internal standard during the collection and analysis of airborne semiochemicals allows for the precise quantification of the native compound. This is particularly important in studies aiming to understand the subtle changes in farnesene (B8742651) emission in response to herbivory or other environmental stimuli. By spiking collection traps with a known amount of the deuterated standard, researchers can account for any losses during sample collection and processing, thereby obtaining highly accurate measurements of the amount of (E)-β-farnesene released by the plant. This level of precision is essential for correlating specific emission levels with insect behavioral responses. frontiersin.orgnih.gov

Illuminating Metabolic Pathways: Metabolic Flux Analysis with Labeled Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. princeton.edunih.gov The use of stable isotope-labeled compounds as tracers is a cornerstone of MFA. princeton.edunih.govnih.gov While direct studies detailing the use of (E)-β-Farnesene-d6 in farnesene-specific metabolic flux analysis are not yet prevalent in published literature, the principles of using deuterated tracers are well-established and directly applicable. researchgate.net

In such a study, (E)-β-Farnesene-d6 could be introduced to a biological system, such as a plant or a microorganism engineered to produce farnesene. nih.gov By tracking the incorporation and transformation of the deuterium-labeled farnesene, researchers can elucidate the downstream metabolic fate of this important sesquiterpene. This could reveal novel metabolic pathways, identify key enzymes involved in its conversion, and quantify the flux through different branches of its metabolic network. nih.gov The use of deuterated tracers like (E)-β-Farnesene-d6 offers a non-radioactive and stable method to probe the intricate workings of cellular metabolism. researchgate.net

Elucidating Plant Defenses and Communication Networks

(E)-β-farnesene is a key player in plant defense, acting as both a direct deterrent to some herbivores and an indirect defense signal that attracts natural enemies of those herbivores. nih.govnih.gov Furthermore, VOCs like farnesene can be involved in plant-plant communication, warning neighboring plants of impending threats. The precise mechanisms and signaling thresholds of these interactions are areas of active research.

By using (E)-β-Farnesene-d6, researchers can design experiments to meticulously trace the movement and perception of this signal. For instance, a plant could be exposed to a controlled atmosphere containing (E)-β-Farnesene-d6. Subsequent analysis of neighboring plants for the presence of the deuterated compound could provide direct evidence of plant-to-plant communication. Similarly, in plant-insect interaction studies, the uptake and processing of (E)-β-Farnesene-d6 by insects can be tracked, offering insights into the mechanisms of olfaction and behavioral response. This approach allows for the clear differentiation between the experimentally introduced signal and the background levels of naturally produced farnesene, providing unambiguous evidence of signal transmission and reception in these complex communication networks.

Future Directions and Emerging Research Avenues for E β Farnesene D6

Integration of Multi-Omics Data with Isotopic Labeling Studies for Systems-Level Understanding

The combination of stable isotope labeling with multi-omics approaches—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for achieving a systems-level understanding of metabolic networks. nih.govmdpi.com By introducing (E)-β-Farnesene-d6 into a biological system, researchers can trace the metabolic fate of the farnesene (B8742651) backbone, identifying novel biotransformation products and elucidating the enzymatic pathways involved in its catabolism.

Integrating data from these different "omics" layers can provide a holistic view of the cellular response to (E)-β-Farnesene. For instance, transcriptomic analysis can reveal the upregulation of specific genes encoding metabolic enzymes in response to the compound, while proteomic data can confirm the increased expression of the corresponding proteins. nih.gov Metabolomic analysis, which is significantly enhanced by the use of an isotopic label, can then identify the resulting metabolites and quantify their production rates. acs.orgmdpi.com This integrated approach allows for the construction of comprehensive metabolic models, revealing not only the direct metabolic pathway of the compound but also its broader impact on cellular physiology and regulatory networks. frontiersin.orgnih.gov Stable isotope-resolved metabolomics can functionally characterize gene dysregulations and provide a global overview of the cellular fate of precursor metabolites. acs.org

Table 1: Role of Different Omics Technologies in Isotopic Labeling Studies

| Omics Technology | Primary Role in Conjunction with (E)-β-Farnesene-d6 | Key Insights Gained |

|---|---|---|

| Metabolomics | Trace and quantify the incorporation of deuterium (B1214612) into downstream metabolites. nih.gov | Elucidation of metabolic pathways, measurement of metabolic flux, identification of novel biotransformation products. |

| Transcriptomics | Identify changes in gene expression in response to (E)-β-Farnesene-d6 exposure. | Identification of candidate genes and regulatory elements involved in farnesene metabolism and response. mdpi.com |

| Proteomics | Quantify changes in protein expression to validate gene expression data. | Confirmation of key enzymes involved in metabolic pathways and identification of post-translational modifications. |

| Genomics | Provide the foundational genetic blueprint to contextualize transcriptomic and proteomic data. nih.gov | Understanding the genetic basis for metabolic capabilities and potential evolutionary origins of pathways. nih.gov |

Development of Novel Analytical Platforms for High-Throughput Isotopic Profiling of Complex Samples

A significant bottleneck in metabolomics and isotopic labeling studies is the time-consuming nature of sample analysis. nih.gov The development of novel analytical platforms capable of high-throughput isotopic profiling is therefore a critical future direction. Traditional methods like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), while robust, often have long run times. nih.govresearchgate.net

Emerging technologies are focused on increasing the speed and efficiency of analysis without sacrificing sensitivity or accuracy. One promising approach is the use of multiplexed isotopic tagging, where multiple samples, each labeled with a unique isotopic tag, can be combined and analyzed in a single run. chemrxiv.orgresearchgate.net This dramatically increases throughput and reduces variability between analyses. researchgate.net For volatile compounds like farnesene, techniques such as headspace solid-phase microextraction (HS-SPME) coupled with GC-MS provide a fast and solventless method for extraction and analysis. mdpi.com Further advancements in mass spectrometry, including high-resolution instruments, enhance the ability to accurately distinguish between isotopologues and identify unknown metabolites from complex biological matrices. nih.govyoutube.com These high-throughput methods will be essential for large-scale studies, such as screening the metabolic capabilities of diverse microbial strains or analyzing large cohorts in clinical research.

Table 2: Comparison of Analytical Platforms for Isotopic Profiling

| Analytical Platform | Key Advantages | Key Limitations | Applicability to (E)-β-Farnesene-d6 |

|---|---|---|---|

| GC-MS | Excellent separation for volatile compounds, extensive spectral libraries. nih.gov | Requires derivatization for non-volatile metabolites, relatively low throughput. | Ideal for analyzing the parent compound and its volatile derivatives. |

| LC-MS | Suitable for a wide range of polar and non-polar compounds, high sensitivity. nih.gov | Matrix effects can suppress ion signals, throughput can be limited by chromatography time. nih.gov | Effective for analyzing non-volatile metabolites and biotransformation products. |

| Multiplexed Isotopic Tagging LC-MS | Extremely high throughput, reduces matrix effects, allows for absolute quantitation. chemrxiv.orgresearchgate.net | Requires chemical derivatization, potential for complex isotope overlap. chemrxiv.org | Enables large-scale screening of cellular responses to (E)-β-Farnesene-d6. |

Expanding Synthetic Routes for Diverse Deuterated Sesquiterpenoids and Their Specialized Derivatives

The utility of isotopic labeling is not limited to (E)-β-Farnesene-d6 alone. A significant area of future research involves expanding the synthetic toolkit to create a diverse library of deuterated sesquiterpenoids and their derivatives. The availability of these compounds as internal standards is crucial for accurate quantification in complex samples via stable isotope dilution analysis. researchgate.net

Synthetic strategies are evolving beyond traditional methods. While classical syntheses often rely on multistep processes starting from commercially available labeled precursors, newer methods focus on more efficient and regioselective deuterium incorporation. researchgate.net This includes catalytic hydrogen-deuterium exchange reactions that can introduce deuterium atoms into specific positions on a molecule using heavy water (D₂O) as an inexpensive deuterium source. researchgate.net Furthermore, multicomponent reactions (MCRs) using deuterated building blocks, such as deuterated aldehydes or isonitriles, offer a streamlined approach to generate diverse deuterated products. beilstein-journals.org Applying these advanced synthetic methods will enable the production of a wide array of labeled sesquiterpenoids, facilitating detailed studies across this important class of natural products. mdpi.com

Table 3: Synthetic Strategies for Deuterated Compounds

| Synthetic Strategy | Description | Advantages |

|---|---|---|

| Classical Synthesis | Multistep synthesis starting from simple, commercially available deuterated precursors. researchgate.net | Well-established and reliable for many compounds. |

| Hydrogen-Deuterium Exchange | Catalytic replacement of hydrogen atoms with deuterium from a source like D₂O. researchgate.net | Cost-effective (uses D₂O), can be highly regioselective with the right catalyst. |

| Reductive Deuteration | Use of deuterated reducing agents (e.g., LiAlD₄) to introduce deuterium while reducing a functional group. | Efficient for specific transformations like converting alkynes or carbonyls. |

| Multicomponent Reactions (MCRs) | One-pot reactions using deuterated starting materials (e.g., [D1]-aldehydes) to build complex molecules. beilstein-journals.org | High efficiency, rapid generation of diverse chemical libraries. |

Application in Environmental Fate and Transport Studies of Volatile Metabolites and Pollutants

Volatile organic compounds (VOCs), including sesquiterpenes like farnesene, are widespread in the environment and play a role in atmospheric chemistry and pollutant transport. usgs.gov Understanding their environmental fate—the collection of processes that determine their distribution and transformation—is crucial for environmental science. usgs.gov Deuterated compounds such as (E)-β-Farnesene-d6 are invaluable tools for these studies, serving as ideal internal standards and tracers. clearsynth.comastm.org

By "spiking" an environmental system (e.g., a soil sample, a body of water, or an atmospheric chamber) with a known amount of (E)-β-Farnesene-d6, scientists can precisely track its movement and degradation over time. researchgate.net Because the deuterated standard is chemically identical to its non-labeled counterpart, it undergoes the same environmental processes, including volatilization, sorption to soil particles, microbial degradation, and chemical transformation. usgs.govnih.gov However, it can be distinguished and quantified separately by mass spectrometry. This allows for accurate measurement of degradation rates and helps to elucidate the complex pathways of transport and transformation in various environmental compartments. cdc.govnih.gov For example, studies can investigate the ozonolysis of farnesene in the atmosphere, a key process in its atmospheric degradation, providing critical data for air quality models. researchgate.net

Table 4: Environmental Processes Studied Using Isotopic Labeling

| Environmental Process | Description | Role of (E)-β-Farnesene-d6 |

|---|---|---|

| Volatilization | The movement of a compound from water or soil into the air. usgs.gov | Acts as a tracer to quantify the rate of volatilization from different matrices. |

| Sorption | The binding of a chemical to soil and sediment particles. cdc.gov | Helps determine the sorption affinity (Koc) and the compound's mobility in soil and groundwater. |

| Biodegradation | The breakdown of organic compounds by microorganisms. usgs.gov | Allows for precise measurement of degradation rates and half-life in different environmental conditions. |

| Photolysis/Ozonolysis | The breakdown of compounds by light or atmospheric oxidants like ozone. researchgate.net | Used in controlled experiments to study reaction kinetics and identify degradation products in the atmosphere. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.